

Discovery and history of Tridecyl methane sulfonate

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Compound of Interest

Compound Name: *Tridecyl methane sulfonate*

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Tridecyl Methane Sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecyl methane sulfonate, a member of the alkyl methanesulfonate (mesylate) family, is an organic chemical compound with the potential for broad applications in research and chemical synthesis. While the specific historical discovery of this long-chain ester is not extensively documented, its chemical lineage is intrinsically linked to the development of methanesulfonic acid and its derivatives, which have been pivotal in organic chemistry since the 19th century. This guide provides a comprehensive technical overview of **Tridecyl methane sulfonate**, including its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role as an alkylating agent. Due to the limited availability of specific data for the tridecyl derivative, information from closely related long-chain alkyl methanesulfonates is included to provide a representative understanding of this class of compounds.

Introduction

Alkyl methanesulfonates are esters of methanesulfonic acid.^[1] They are characterized by the presence of the methanesulfonate group (-OSO₂CH₃), commonly referred to as a mesylate. This functional group is an excellent leaving group in nucleophilic substitution reactions, making alkyl methanesulfonates valuable intermediates in organic synthesis.^[2] **Tridecyl**

methane sulfonate, with its 13-carbon alkyl chain, possesses physicochemical properties that make it suitable for applications requiring lipophilicity.

While a detailed historical account of the specific discovery of **Tridecyl methane sulfonate** is not readily available in scientific literature, the foundational chemistry of its parent acid, methanesulfonic acid, is well-established. Methanesulfonic acid is considered a green acid catalyst due to its biodegradability and low toxicity compared to other mineral acids.^[3] The applications of its esters, the methanesulfonates, are extensive, particularly in the pharmaceutical industry where the mesylate group is used to improve the pharmacological properties of active pharmaceutical ingredients (APIs).^[1] However, it is also recognized that short-chain alkyl methanesulfonates can be potential genotoxic impurities (GTIs) in drug substances, necessitating careful control and analysis.^{[1][4][5][6]}

Chemical and Physical Properties

Specific experimental data for **Tridecyl methane sulfonate** is sparse. The following table summarizes its known identifiers and physicochemical properties, supplemented with representative data for analogous long-chain alkyl methanesulfonates.

Property	Value	Reference
IUPAC Name	Tridecyl methanesulfonate	
Synonyms	1-Tridecanol, methanesulfonate; Tridecyl mesylate	[7]
CAS Number	62732-69-8	[7]
Molecular Formula	C ₁₄ H ₃₀ O ₃ S	[7]
Molecular Weight	278.45 g/mol	[7]
Appearance	Not specified (likely a liquid or low-melting solid at room temperature)	
Solubility	Expected to be soluble in organic solvents and poorly soluble in water	

Synthesis and Experimental Protocols

Tridecyl methane sulfonate is typically synthesized by the reaction of tridecanol with a methanesulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride, in the presence of a non-nucleophilic base.

General Synthesis of Alkyl Methanesulfonates

Alkyl methanesulfonates are commonly prepared through two primary routes^[1]:

- Esterification of an alcohol with methanesulfonic acid: This method involves the direct reaction of the alcohol with the acid, often requiring removal of water to drive the equilibrium towards the product.
- Reaction of an alcohol with methanesulfonyl chloride: This is a more common and efficient method, where the alcohol is treated with methanesulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Representative Experimental Protocol for the Synthesis of a Long-Chain Alkyl Methanesulfonate

The following is a general experimental protocol for the synthesis of an alkyl methanesulfonate, which can be adapted for **Tridecyl methane sulfonate**.

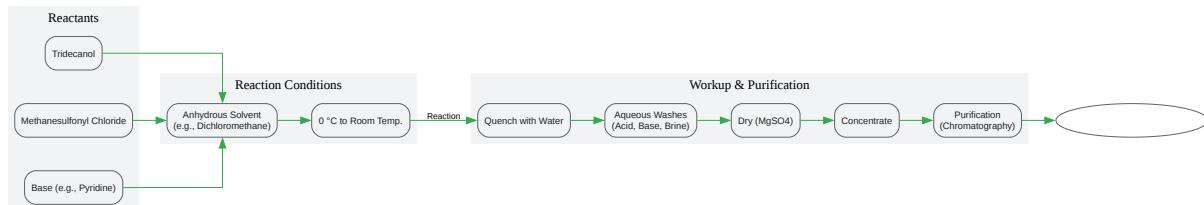
Materials:

- Tridecanol
- Methanesulfonyl chloride
- Anhydrous pyridine or triethylamine
- Anhydrous dichloromethane (or other suitable aprotic solvent)
- 3 N Hydrochloric acid
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve tridecanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add anhydrous pyridine or triethylamine (1.1-1.5 equivalents) to the solution with stirring.
- Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of cold water.
- Transfer the mixture to a separatory funnel and wash sequentially with 3 N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **Tridecyl methane sulfonate**.
- Purify the crude product by column chromatography on silica gel if necessary.

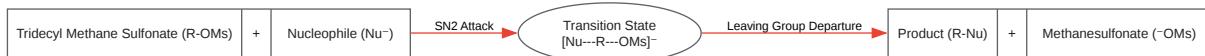


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Caption: General workflow for the synthesis of **Tridecyl Methane Sulfonate**.

Reactivity and Applications

The primary reactivity of **Tridecyl methane sulfonate** is centered around the methanesulfonate group, which acts as an excellent leaving group in nucleophilic substitution (SN₂) reactions. This property allows for the facile introduction of a wide range of nucleophiles, making it a versatile intermediate in organic synthesis.



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Caption: Generalized SN₂ reaction pathway involving an alkyl methanesulfonate.

Applications in Drug Development

In drug development, the methanesulfonate group is often used to form mesylate salts of basic drug molecules, which can improve their solubility and stability.^[6] While **Tridecyl methane sulfonate**

sulfonate itself is not a common pharmaceutical ingredient, its reactivity profile is representative of intermediates used in the synthesis of more complex active pharmaceutical ingredients. The long alkyl chain of **Tridecyl methane sulfonate** can impart significant lipophilicity, a property that is often modulated in drug design to control absorption, distribution, metabolism, and excretion (ADME) properties.

Use as an Alkylating Agent

Alkyl methanesulfonates are potent alkylating agents.^[1] This reactivity is exploited in various chemical transformations. In biological research, shorter-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are used as model DNA alkylating agents to study DNA damage and repair mechanisms.^[1] While the biological activity of **Tridecyl methane sulfonate** is not well-characterized, its chemical nature suggests it would also act as an alkylating agent.

Spectroscopic Characterization (Representative Data)

Specific spectroscopic data for **Tridecyl methane sulfonate** are not readily available in public databases. The following tables provide expected characteristic signals based on the analysis of similar long-chain alkyl methanesulfonates and the known spectral properties of the methanesulfonate functional group.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.2	Triplet	-CH ₂ -O-
~3.0	Singlet	CH ₃ -SO ₂ -
~1.7	Multiplet	-CH ₂ -CH ₂ -O-
~1.2-1.4	Broad Multiplet	-(CH ₂) ₁₀ -
~0.9	Triplet	-CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
~70	-CH ₂ -O-
~38	CH ₃ -SO ₂ -
~32	-CH ₂ - (alpha to terminal CH ₃)
~29-30	-(CH ₂) _n - (bulk methylene carbons)
~26	-CH ₂ -CH ₂ -O-
~23	-CH ₂ -CH ₃
~14	-CH ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920-2960	Strong	C-H stretch (alkyl)
2850-2870	Strong	C-H stretch (alkyl)
1340-1360	Strong	S=O asymmetric stretch
1170-1190	Strong	S=O symmetric stretch
900-1000	Strong	S-O-C stretch

Mass Spectrometry (Predicted)

In mass spectrometry, **Tridecyl methane sulfonate** would be expected to show fragmentation patterns characteristic of long-chain esters. Key fragments would likely include the loss of the methanesulfonate group and fragmentation along the alkyl chain.

Conclusion

Tridecyl methane sulfonate is a long-chain alkyl ester of methanesulfonic acid. While its specific discovery and history are not well-documented, its chemistry is representative of the broader class of alkyl methanesulfonates. These compounds are valued in organic synthesis as versatile alkylating agents due to the excellent leaving group ability of the mesylate moiety.

Its long alkyl chain confers lipophilic properties that could be of interest in various applications, including as a synthetic intermediate for molecules where lipophilicity is a key design element. Further research into the specific properties and applications of **Tridecyl methane sulfonate** would be beneficial to fully elucidate its potential in chemical and pharmaceutical research.

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